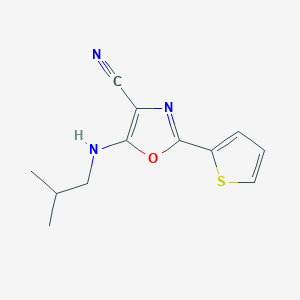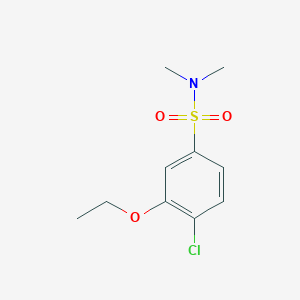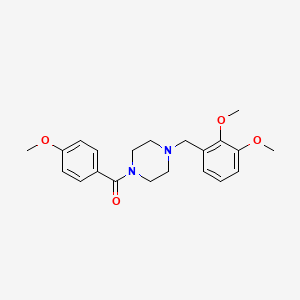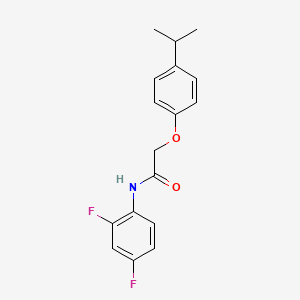
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPGS, is a chemical compound that has gained significant attention in scientific research. MPGS is a glycine derivative that has been synthesized and studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to act on the glycine receptor, which is a type of ionotropic receptor that is involved in the regulation of neuronal excitability. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the activity of the glycine receptor, leading to an increase in inhibitory neurotransmission. This may explain its anti-inflammatory, antinociceptive, and anticonvulsant properties.
Biochemical and Physiological Effects:
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. In addition, N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce pain sensitivity and seizure activity in animal models.
实验室实验的优点和局限性
One of the advantages of using N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of the glycine receptor in various physiological processes. However, one of the limitations of using N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its complex synthesis method, which may limit its availability and increase the cost of experiments.
未来方向
There are several future directions for the study of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide analogs that may have improved pharmacological properties. Another area of research is the study of the role of the glycine receptor in various disease states, such as Alzheimer's disease and Parkinson's disease. In addition, the potential use of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a therapeutic agent for these diseases should be explored.
Conclusion:
In conclusion, N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant properties, and its mechanism of action involves the enhancement of the glycine receptor. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments, and there are several future directions for its study. The study of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide may lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-methoxyaniline with chlorosulfonyl isocyanate, followed by the reaction with glycine. The final product is obtained after purification and recrystallization. The synthesis of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex process that requires careful handling of the reagents and precise reaction conditions.
科学研究应用
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant properties. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensitivity and seizure activity in animal models.
属性
IUPAC Name |
2-(benzenesulfonamido)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-10-6-5-9-13(14)17-15(18)11-16-22(19,20)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHMRCLXCKMREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)





![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)



![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)